molecular formula C9H11BrN2O2 B14854694 Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate

Cat. No.: B14854694
M. Wt: 259.10 g/mol
InChI Key: KYQLJQJXNNIIPH-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, an aminoethyl group at the 6th position, and a methyl ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate typically involves the following steps:

    Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with ethylenediamine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines, alkoxides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: De-brominated pyridine derivatives

    Substitution: Thiolated, aminated, or alkoxylated pyridine derivatives

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the aminoethyl group allows for potential interactions with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate
  • Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate
  • Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate

Uniqueness

Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding This can influence the compound’s reactivity and binding affinity in biological systems

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3

InChI Key

KYQLJQJXNNIIPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCN)Br

Origin of Product

United States

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